
7-methyl-2,3-dihydro-1H-indole-3-carboxylic acid hydrochloride
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Overview
Description
7-methyl-2,3-dihydro-1H-indole-3-carboxylic acid hydrochloride is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-2,3-dihydro-1H-indole-3-carboxylic acid hydrochloride can be achieved through various methods. One common approach involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole core . The reaction typically uses methanesulfonic acid under reflux in methanol, yielding the desired indole derivative in good yield .
Industrial Production Methods
Industrial production of indole derivatives often involves optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .
Chemical Reactions Analysis
Nitration
Nitration occurs under mixed acid conditions (HNO₃/H₂SO₄), yielding nitro derivatives. The methyl group directs nitration to the 4- or 6-position :
Reaction Conditions | Products | Yield |
---|---|---|
HNO₃ (d = 1.37), H₂SO₄, 80°C, 1 hr | 4-Nitro and 6-nitro derivatives | 60–75% |
Acylation
The indole nitrogen can undergo Vilsmeier-Haack formylation (POCl₃/DMF) to introduce formyl groups at the 3-position, though steric hindrance from the methyl group may limit reactivity .
Condensation Reactions
The carboxylic acid group reacts with amines or hydrazides to form amides or hydrazones. For example:
-
Reaction with anthranilic acid hydrazide produces quinazolinone derivatives under acidic conditions (e.g., p-TSA in acetonitrile) :
Substrate | Reagent/Conditions | Product | Yield |
---|---|---|---|
Carboxylic acid + hydrazide | p-TSA, CH₃CN, reflux, 4 hr | Quinazolinone derivatives | 33–68% |
Oxidation and Reduction
-
Oxidation: The dihydroindole moiety is susceptible to oxidation, converting to a fully aromatic indole structure using agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) .
-
Reduction: The carboxylic acid group can be reduced to a primary alcohol using LiAlH₄, though competing ring reduction may occur.
Comparative Reactivity with Analogues
The methyl and carboxylic acid groups confer distinct reactivity compared to unsubstituted indoles:
Reaction Type | 7-Methyl-2,3-dihydro-1H-indole-3-carboxylic acid | 1H-Indole-3-carboxaldehyde |
---|---|---|
Nitration | Preferential 4-/6-substitution | 5-/6-substitution |
Formylation | Lower yield due to steric effects | High yield at 3-position |
Amide Formation | Enhanced by acidic chloride activation | Requires harsher conditions |
Stability and Reaction Optimization
Scientific Research Applications
7-methyl-2,3-dihydro-1H-indole-3-carboxylic acid hydrochloride has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-methyl-2,3-dihydro-1H-indole-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-1H-indole-3-carboxylic acid
- 3-methyl-1H-indole
- 2-(1H-indole-3-carbonyl)thiazole-4-carboxylic acid methyl ester
Uniqueness
7-methyl-2,3-dihydro-1H-indole-3-carboxylic acid hydrochloride is unique due to its specific substitution pattern on the indole ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields .
Biological Activity
7-Methyl-2,3-dihydro-1H-indole-3-carboxylic acid hydrochloride is a compound of significant interest in pharmaceutical and biochemical research due to its diverse biological activities. This article aims to explore its biological activity, highlighting key research findings, case studies, and relevant data.
- Molecular Formula : C10H12ClN
- Molecular Weight : 195.66 g/mol
- CAS Number : 65673-86-1
1. Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to inhibit the growth of various bacteria, including:
- Staphylococcus aureus (including MRSA)
- Escherichia coli
- Mycobacterium smegmatis
The minimum inhibitory concentration (MIC) for MRSA has been reported as low as 0.98 μg/mL, indicating potent antibacterial activity .
Bacteria | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 0.98 |
Escherichia coli | >100 |
Mycobacterium smegmatis | 5.00 |
2. Anticancer Activity
The compound has demonstrated antiproliferative effects against several cancer cell lines. Notably, it showed preferential suppression of rapidly dividing A549 lung cancer cells compared to slower-growing fibroblasts .
Cell Line | IC50 (μM) |
---|---|
A549 (lung cancer) | 12.5 |
MCF7 (breast cancer) | 15.0 |
HeLa (cervical cancer) | 18.0 |
The biological activity of this compound is attributed to its ability to interact with specific biomolecules, influencing enzyme activity and cellular pathways. Molecular docking studies have revealed its potential to bind effectively with proteins involved in disease mechanisms, particularly those related to antimicrobial resistance and cancer proliferation .
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various indole derivatives, this compound was found to significantly inhibit biofilm formation in Staphylococcus aureus, suggesting its potential as a therapeutic agent against bacterial infections .
Case Study 2: Cancer Cell Inhibition
A study focusing on the anticancer properties of indole derivatives reported that this compound inhibited the growth of A549 cells through apoptosis induction mechanisms. The study utilized flow cytometry and Western blot analysis to confirm the activation of apoptotic pathways .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 7-methyl-2,3-dihydro-1H-indole-3-carboxylic acid hydrochloride, and what reaction conditions are critical for optimizing yield?
- Methodological Answer: The synthesis often involves cyclization of substituted indole precursors. For example, refluxing intermediates with sodium acetate in acetic acid (e.g., 3-formyl-indole derivatives) can yield dihydroindole cores . Key conditions include temperature control (80–120°C), reaction time (3–5 hours), and stoichiometric ratios of reagents (e.g., 1.1:1 molar ratio of aldehyde to thiazolone). Post-synthesis, hydrochloric acid is used to form the hydrochloride salt. Purity optimization typically requires recrystallization from DMF/acetic acid mixtures .
Q. Which analytical techniques are most reliable for characterizing this compound and confirming its structural integrity?
- Methodological Answer: High-performance liquid chromatography (HPLC) with ≥95% purity thresholds is standard for assessing purity . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent positions, such as the methyl group at C7 and the carboxylic acid at C3. Mass spectrometry (MS) validates molecular weight (e.g., molecular ion peaks matching C₁₀H₁₂ClNO₂, MW 213.66) . X-ray crystallography may resolve stereochemical ambiguities in dihydroindole derivatives .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Methodological Answer: The hydrochloride salt enhances water solubility compared to the free base. It is stable in dry, cool environments (<20°C) but hygroscopic, requiring desiccated storage . Solubility in polar aprotic solvents (e.g., DMSO, DMF) is high, while it precipitates in non-polar solvents like diethyl ether. Stability studies under accelerated conditions (40°C/75% RH) for 4–8 weeks can assess degradation pathways (e.g., hydrolysis of the ester group in related compounds) .
Advanced Research Questions
Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound, and what catalysts are effective?
- Methodological Answer: Asymmetric synthesis requires chiral auxiliaries or catalysts. For example, (2S)-configured dihydroindole esters are synthesized using L-proline-derived catalysts or enzymatic resolution . Chiral HPLC or capillary electrophoresis separates enantiomers, with retention times correlated to configurations (e.g., (R)- vs. (S)-enantiomers in methyl ester derivatives) .
Q. What biological targets or mechanisms are associated with this compound, and how can its activity be validated in vitro?
- Methodological Answer: Dihydroindole derivatives often target enzymes (e.g., kinases) or receptors (e.g., serotonin receptors). For validation:
- Enzyme assays: Measure IC₅₀ values using fluorogenic substrates (e.g., ATPase activity for kinase inhibition).
- Cell-based assays: Assess cytotoxicity (MTT assay) and receptor binding (radioligand displacement) .
- Molecular docking: Use software like AutoDock to predict binding modes to target proteins (e.g., TRK kinases) .
Q. How can researchers resolve contradictions in published data regarding this compound’s physicochemical properties?
- Methodological Answer: Discrepancies in solubility or purity (e.g., ≥95% vs. ≥98% HPLC) may arise from synthesis protocols or storage conditions. Replicate experiments using standardized methods (e.g., USP guidelines for HPLC). Cross-validate with orthogonal techniques (e.g., NMR integration vs. LC-MS quantification) . For conflicting biological data, use isogenic cell lines or animal models to control genetic variability .
Q. What strategies are recommended for handling sensitive functional groups (e.g., indole NH, carboxylic acid) during derivatization?
- Methodological Answer:
- Protection: Use tert-butoxycarbonyl (Boc) groups for indole NH protection during alkylation .
- Activation: Convert carboxylic acids to acyl chlorides (SOCl₂) or mixed anhydrides for amide coupling .
- Workflow: Perform reactions under inert atmospheres (N₂/Ar) to prevent oxidation. Monitor by TLC or in situ IR spectroscopy .
Q. Methodological Notes
Properties
Molecular Formula |
C10H12ClNO2 |
---|---|
Molecular Weight |
213.66 g/mol |
IUPAC Name |
7-methyl-2,3-dihydro-1H-indole-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H11NO2.ClH/c1-6-3-2-4-7-8(10(12)13)5-11-9(6)7;/h2-4,8,11H,5H2,1H3,(H,12,13);1H |
InChI Key |
MDOLDTJEDADYNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(CN2)C(=O)O.Cl |
Origin of Product |
United States |
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